(2E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-phenylpiperazine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or antiviral properties. It could be used in assays to study these effects.
Medicine
In medicine, piperazine derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic activities. This compound might be investigated for similar applications.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, piperazine derivatives interact with various molecular targets such as enzymes, receptors, or ion channels. The compound might modulate these targets through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3,4-dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
- (2E)-3-(3,4-dimethoxyphenyl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one may exhibit unique pharmacological properties due to the presence of the phenyl group on the piperazine ring. This structural difference can influence its binding affinity and selectivity for various molecular targets, potentially leading to distinct biological effects.
Properties
Molecular Formula |
C21H24N2O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24N2O3/c1-25-19-10-8-17(16-20(19)26-2)9-11-21(24)23-14-12-22(13-15-23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3/b11-9+ |
InChI Key |
DJASSNAQTYVFBR-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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